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Compound Name:
2,3-Dioxoindoline-5-sulfonyl

chloride

Cat. No.: B133517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological

activities, and relevant experimental protocols for isatin-based sulfonamides. This class of

compounds has garnered significant interest in medicinal chemistry due to its diverse

pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3]

[4]

Introduction to Isatin-Based Sulfonamides
Isatin, an endogenous indole derivative, serves as a versatile scaffold in drug design.[5] Its

hybridization with a sulfonamide moiety, a well-established pharmacophore, has led to the

development of potent bioactive molecules.[2][6] The synergistic combination of these two

fragments often results in compounds with enhanced biological efficacy and selectivity. These

hybrid molecules have been extensively investigated for their potential as therapeutic agents,

targeting a range of diseases.

Biological Activities and Quantitative Data
Isatin-based sulfonamides exhibit a broad spectrum of biological activities. The following tables

summarize the quantitative data from various studies, highlighting their potential in different
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therapeutic areas.

Anticancer Activity
A primary focus of research on isatin-based sulfonamides has been their anticancer potential.

These compounds have shown potent activity against various cancer cell lines, often through

the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases

(CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[5][7][8]

Table 1: In Vitro Anticancer Activity of Isatin-Based Sulfonamides (IC50 values in µM)
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Compound ID Cell Line IC50 (µM) Target(s) Reference

Series 6f, 6i,

11b-c, 12a-c

T47D (Breast

Cancer)
1.83 - 24.13 VEGFR-2 [5]

Compound 20e

HCT-116

(Colorectal

Cancer)

3.67 ± 0.33 - [2]

Compound 3a
HepG2 (Liver

Cancer)

5 µM (used for

cell cycle

analysis)

EGFR [9]

Compound 4b
HepG2 (Liver

Cancer)

5 µM (used for

cell cycle

analysis)

EGFR [9]

Compound 4c
HepG2 (Liver

Cancer)

5 µM (used for

cell cycle

analysis)

EGFR [9]

Compound II
MCF-7 (Breast

Cancer)
0.06

Carbonic

Anhydrase XII
[10]

Compound IV
MCF-7 (Breast

Cancer)
0.105

Carbonic

Anhydrase XII
[10]

Compound II
Hct116 (Colon

Cancer)
0.063

Carbonic

Anhydrase XII
[10]

Compound IV
Hct116 (Colon

Cancer)
0.114

Carbonic

Anhydrase XII
[10]

Table 2: Enzyme Inhibition Data for Isatin-Based Sulfonamides
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Compound ID Enzyme Inhibition (IC50/Ki) Reference

Series 6f, 11b-c, 12b VEGFR-2
IC50: 23.10 - 63.40

nM
[5]

Compound II VEGFR-2 IC50: 260.64 nM [5]

Compound II
Carbonic Anhydrase

IX
Ki: 5.2 nM [5]

Compound II
Carbonic Anhydrase

XII
Ki: 6.3 nM [5]

Compound 25
Carbonic Anhydrase

IX
Ki: 4.7 nM [11]

Compound 25 VEGFR-2 IC50: 26.3 nM [11]

Compound 6b
SARS-CoV-2 Main

Protease (Mpro)
IC50: 0.249 µM [12]

Antimicrobial and Antiviral Activity
Isatin-sulfonamide hybrids have also demonstrated promising activity against various bacterial

and fungal strains, as well as certain viruses.[1][13][14]

Table 3: Antimicrobial Activity of Isatin-Based Sulfonamides (MIC values in µg/mL)
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Compound
Class

Bacterial
Strains

Fungal Strains MIC (µg/mL) Reference

Isatin-

sulfonamide

hybrids

Staphylococcus

aureus,

Staphylococcus

epidermidis,

Bacillus subtilis,

Proteus vulgaris,

Klebsiella

pneumoniae,

Shigella flexneri

- 0.007-0.49 [1]

Metal complexes

of isatin-derived

sulfonamides

Escherichia coli,

Shigella flexneri,

Pseudomonas

aeruginosa,

Salmonella typhi,

Staphylococcus

aureus, Bacillus

subtilis

Trichophyton

longifusus,

Candida

albicans,

Aspergillus

flavus,

Microsporum

canis, Fusarium

solani, Candida

glaberata

Varies [13][14]

Table 4: Anti-HIV Activity of Isatin-Based Sulfonamides

Compound ID Activity Target Reference

SPIII-5ME-AC
HIV Integrase

Inhibition
HIV Integrase [3]

SPIII-5Cl-BZ
36% max protection

against HIV-1
- [3]

Signaling Pathways and Mechanisms of Action
The anticancer activity of isatin-based sulfonamides is often attributed to their ability to interfere

with specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
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VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis,

the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][11]

Isatin-based sulfonamides can inhibit VEGFR-2, thereby blocking downstream signaling

cascades.
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Caption: Inhibition of the VEGFR-2 signaling pathway by isatin-based sulfonamides.

Carbonic Anhydrase Inhibition and pH Regulation
Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed

in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor

progression.[6] Sulfonamides are a well-known class of CA inhibitors, and their incorporation

into the isatin scaffold leads to potent and selective inhibitors of these tumor-associated CAs.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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